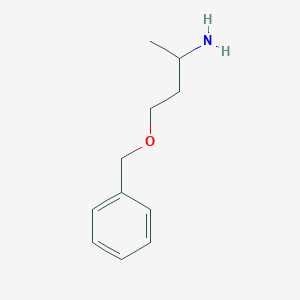

4-(Benzyloxy)butan-2-amine

Vue d'ensemble

Description

4-(Benzyloxy)butan-2-amine is an organic compound that features a benzyl group attached to a butan-2-amine backbone via an oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)butan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobutan-2-amine with benzyl alcohol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzyloxy)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: The amine group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN).

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Primary amines.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-(Benzyloxy)butan-2-amine has the molecular formula and a molecular weight of 195.26 g/mol. Its structure includes a benzyloxy group and an amino group, which contribute to its unique chemical properties. The presence of these functional groups allows the compound to engage in various chemical reactions, such as oxidation and substitution, making it a versatile building block in organic synthesis.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications. Research indicates that it may act as a modulator for various biological receptors involved in metabolic processes. For instance, studies suggest that it has neuroprotective effects and may reduce oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases .

Case Study: Neuroprotection

A study demonstrated that treatment with this compound significantly reduced neuronal cell death and inflammation markers in models of neurodegeneration. This suggests its potential use in therapies for conditions like Alzheimer's disease .

The compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest it may reduce oxidative stress .

- Metabolic Regulation : It has been explored for improving insulin sensitivity and regulating glucose metabolism in diabetic models .

Case Study: Metabolic Effects

In diabetic animal models, this compound improved insulin sensitivity and reduced blood glucose levels, indicating its potential as a therapeutic agent for diabetes management .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo reactions such as oxidation and substitution makes it valuable in producing specialty chemicals and pharmaceuticals.

Chemical Reagents

This compound is utilized as a reagent in various industrial processes, particularly in the production of specialty chemicals. Its unique functional groups allow it to participate in diverse chemical reactions, enhancing its utility in industrial applications.

Mécanisme D'action

The mechanism of action of 4-(Benzyloxy)butan-2-amine involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Methoxy)butan-2-amine: Similar structure but with a methoxy group instead of a benzyloxy group.

4-(Ethoxy)butan-2-amine: Similar structure but with an ethoxy group instead of a benzyloxy group.

4-(Phenoxy)butan-2-amine: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

4-(Benzyloxy)butan-2-amine is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties. The benzyl group enhances the compound’s ability to interact with aromatic residues in proteins, making it a valuable intermediate in the synthesis of biologically active molecules.

Activité Biologique

4-(Benzyloxy)butan-2-amine, also known as a derivative of butanamine, has gained attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzyloxy group attached to a butan-2-amine backbone. The molecular formula is , and its CAS number is 340775-25-9. The synthesis typically involves the reaction of benzyloxy alcohols with amines under specific conditions, often utilizing catalytic methods to enhance yields and selectivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. The presence of the benzyloxy group enhances its binding affinity to target proteins through hydrophobic interactions and hydrogen bonding.

- Neurotransmitter Modulation : Research indicates that derivatives of this compound may influence neurotransmitter systems, particularly those involved in mood regulation and seizure activity.

- Antimicrobial Properties : Some studies have evaluated the compound's ability to inhibit bacterial growth, suggesting potential applications in treating infections.

Biological Activity Findings

Research has demonstrated various biological activities associated with this compound and its derivatives:

Anticonvulsant Activity

A study assessed the anticonvulsant properties using the maximal electroshock (MES) test in mice. Specific derivatives exhibited significant protective effects against seizures:

| Compound | Dose (mg/kg) | MES Protection (%) | Neurotoxicity |

|---|---|---|---|

| 4-(Benzyloxy) benzyl derivative A | 30 | 100 | Non-toxic |

| 4-(Benzyloxy) benzyl derivative B | 100 | 100 | Non-toxic |

These findings indicate that certain derivatives are effective anticonvulsants without exhibiting neurotoxic effects at active doses .

Antimycobacterial Activity

In a study focusing on antimycobacterial properties, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated against Mycobacterium tuberculosis. The results demonstrated promising inhibitory effects:

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| Compound 1 | 1.5 | >10 |

| Compound 2 | 0.5 | >15 |

The selectivity index indicates a favorable profile for these compounds, suggesting low toxicity towards mammalian cells while effectively inhibiting bacterial growth .

Case Study 1: Anticonvulsant Evaluation

In a controlled study involving various derivatives of this compound, researchers found that specific compounds provided complete protection against induced seizures in animal models. The study highlighted the importance of structural modifications in enhancing pharmacological efficacy while minimizing side effects.

Case Study 2: Antimycobacterial Screening

Another investigation focused on the synthesis of novel compounds derived from this compound aimed at combating M. tuberculosis. The study employed high-throughput screening methods to identify lead candidates for further development, emphasizing the role of structural diversity in optimizing biological activity.

Propriétés

IUPAC Name |

4-phenylmethoxybutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVXGQWWOPIONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.